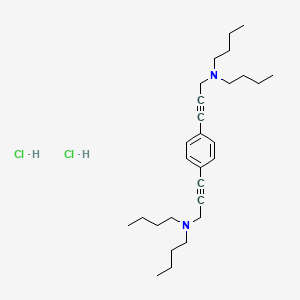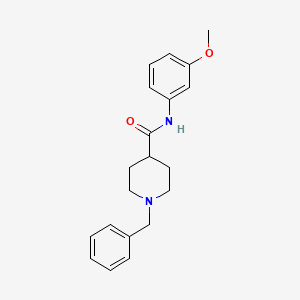
N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide, also known as DBU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBU is a fluorinated analog of lidocaine, which is a local anesthetic commonly used in clinical practice. DBU has been found to possess a unique set of properties that make it an attractive candidate for various research applications.
Mechanism of Action
The exact mechanism of action of N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of voltage-gated sodium channels and the modulation of ion channels. N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has also been found to interact with various proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism. N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to possess potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide in scientific research is its unique set of properties. N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been found to possess a wide range of biological activities, making it a potential candidate for various research applications. Additionally, N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also limitations to using N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide in scientific research. One of the main limitations is its potential toxicity. N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide. One potential area of research is the development of novel anti-cancer therapies based on N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide. N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer treatments. Additionally, research could focus on the development of new analgesic and anti-inflammatory therapies based on N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide.
Conclusion:
In conclusion, N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses a unique set of properties that make it an attractive candidate for various research applications. N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. However, there are also limitations to using N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide in scientific research, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Synthesis Methods
N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromophenylamine with 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl chloride. The resulting product is then purified through a series of chromatographic techniques to obtain pure N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide.
Scientific Research Applications
N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
properties
IUPAC Name |
N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Br2F11NO/c14-4-1-2-6(5(15)3-4)27-7(28)8(16)9(17,18)11(21,22)13(25,26)12(23,24)10(8,19)20/h1-3H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBGJQYEKPIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Br2F11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dibromophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)